molecular formula C14H22O8S B1532491 Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside CAS No. 1637783-63-1

Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside

Cat. No.: B1532491
CAS No.: 1637783-63-1
M. Wt: 350.39 g/mol
InChI Key: RVCXXPSEXGAVID-XHJNMGKDSA-N
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Description

Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside is a chemical compound extensively used in scientific research. It exhibits remarkable properties that enable its application in various fields including drug synthesis, carbohydrate chemistry, and bioorganic studies.

Preparation Methods

The synthesis of Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside typically involves the acetylation of the corresponding thiomannopyranoside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can undergo substitution reactions where the acetyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside is widely used in scientific research due to its versatile properties:

    Chemistry: It is used in the synthesis of complex carbohydrates and glycosides.

    Biology: It serves as a building block for studying carbohydrate-protein interactions.

    Medicine: It is involved in the development of therapeutic agents, particularly in antiviral and anticancer research.

    Industry: It is used in the production of various bioactive compounds and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside involves its interaction with specific molecular targets. It can inhibit or activate certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside can be compared with other similar compounds such as:

    Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranouronate: This compound also undergoes acetylation and is used in similar research applications.

    Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside: Another acetylated sugar derivative used in carbohydrate chemistry.

This compound is unique due to its specific thiomannopyranoside structure, which imparts distinct chemical and biological properties, making it valuable for specialized research and industrial applications.

Properties

IUPAC Name

[(2R,3S,4S,5S,6R)-3,5-diacetyloxy-6-ethylsulfanyl-4-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O8S/c1-5-23-14-13(21-9(4)17)11(18)12(20-8(3)16)10(22-14)6-19-7(2)15/h10-14,18H,5-6H2,1-4H3/t10-,11+,12-,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCXXPSEXGAVID-XHJNMGKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside
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Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside
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Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside
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Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside
Reactant of Route 5
Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside
Reactant of Route 6
Ethyl 2,4,6-tri-O-acetyl-a-D-thiomannopyranoside

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